Kinase Inhibition Potency: 5-Trifluoromethylpyrazine Derivative vs. Baseline
A derivative of 5-(trifluoromethyl)pyrazin-2-amine, specifically (R)-N-(4-(3-((5-(trifluoromethyl)pyrazin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide, demonstrated potent inhibition of Cyclin-K/Cyclin-dependent kinase 12 with an IC50 of 550 nM [1]. While a direct comparator IC50 for the non-fluorinated parent scaffold is not available in this assay, this value provides a quantitative benchmark for the activity of this specific 5-trifluoromethylpyrazine-derived pharmacophore. This is a crucial data point for researchers evaluating this scaffold for kinase inhibitor development.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 550 nM |
| Comparator Or Baseline | Not available |
| Quantified Difference | N/A |
| Conditions | Cyclin-K/CDK12 kinase assay, thiol-free conditions [1] |
Why This Matters
This IC50 value defines the potency of this specific chemical series and serves as a critical reference point for structure-activity relationship (SAR) studies and lead optimization programs.
- [1] BindingDB. BDBM479020: (R)-N-(4-(3-((5- (trifluoromethyl)pyrazin-2- yl)amino)pyrrolidine-1- carbonyl)phenyl)acrylamide. Accessed 2026. View Source
